

Structural Validation of Small Organic Hydrates: A Comparative Guide to Key Analytical Techniques

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Compound of Interest

Compound Name: *Cyclooctanecarbaldehyde hydrate*

Cat. No.: *B1654357*

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Introduction

The precise determination of the three-dimensional structure of a chemical compound is fundamental in drug discovery and development. For a molecule like **cyclooctanecarbaldehyde hydrate**, understanding its atomic arrangement, including the position of water molecules of hydration, is crucial for predicting its physicochemical properties and biological activity. While specific crystallographic data for **cyclooctanecarbaldehyde hydrate** is not publicly available, this guide provides a comprehensive comparison of single-crystal X-ray crystallography—the gold standard for structural elucidation—with other powerful analytical techniques, using a representative small organic hydrate as a model.^{[1][2]} This guide is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate methods for structural validation.

Comparison of Key Structural Validation Techniques

The structural elucidation of a novel compound typically involves a combination of spectroscopic and analytical methods.^[3] The choice of technique depends on the nature of the sample, the information required, and the stage of the research. The following table compares the capabilities of single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Feature	Single-Crystal X-ray Crystallography	NMR Spectroscopy	Mass Spectrometry
Primary Information	Unambiguous 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing. [2] [4]	Connectivity of atoms (^1H - ^1H , ^1H - ^{13}C), chemical environment of nuclei, and solution-state conformation. [5] [6] [7]	Molecular weight and elemental composition. [3] [8]
Sample Requirements	High-quality single crystal (typically >0.1 mm). [9]	Soluble sample in a deuterated solvent (mg scale). [10]	Small amount of sample (μg to ng scale), can be in solid, liquid, or gas phase. [10]
Resolution	Atomic resolution, providing precise atomic coordinates. [11]	Provides information about through-bond and through-space atomic interactions. [12]	Provides mass-to-charge ratio of the molecular ion and its fragments. [13] [14]
Strengths	Considered the "gold standard" for absolute structure determination. [15] Provides detailed information on intermolecular interactions, such as hydrogen bonding. [16]	Non-destructive technique that provides data on the molecule's structure and dynamics in solution. [10]	High sensitivity and accuracy for determining molecular weight and formula. [17]

Limitations	Requires the growth of suitable single crystals, which can be challenging. Provides a static picture of the molecule in the solid state.[15]	Can be limited by the molecular weight of the compound. Interpretation of complex spectra can be challenging.[10] [12]	Does not directly provide 3D structural information.[3]
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Experimental Protocols

Detailed and accurate experimental protocols are essential for reproducible and reliable results. Below are representative protocols for the key techniques discussed.

Single-Crystal X-ray Crystallography

This protocol outlines the steps for determining the structure of a small organic hydrate from a single crystal.

Objective: To obtain the precise three-dimensional atomic arrangement of the molecule in the solid state.

Methodology:

- **Crystal Growth:** Grow single crystals of the compound suitable for diffraction (typically with dimensions of 0.1-0.4 mm).[9] This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
- **Crystal Mounting:** Select a high-quality crystal under a microscope and mount it on a goniometer head.
- **Data Collection:**
 - Place the mounted crystal on the diffractometer.
 - Cool the crystal to a low temperature (e.g., 100 K) using a cryo-cooling system to minimize thermal vibrations.[1]

- Expose the crystal to a monochromatic X-ray beam (e.g., from a molybdenum or copper source).[18]
- Rotate the crystal and collect the diffraction pattern on a detector.[9]
- Structure Solution and Refinement:
 - Process the diffraction data to determine the unit cell dimensions and space group.
 - Solve the crystal structure using direct methods or other algorithms to obtain an initial electron density map.
 - Build an atomic model into the electron density map and refine the atomic positions and thermal parameters against the experimental data.[9]
- Structure Validation: Use software tools to validate the final structure for geometric consistency and agreement with the diffraction data.

NMR Spectroscopy (^1H and ^{13}C)

This protocol describes the general procedure for acquiring ^1H and ^{13}C NMR spectra for structural elucidation.

Objective: To determine the connectivity and chemical environment of atoms in the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Data Acquisition:
 - Transfer the solution to an NMR tube.
 - Place the NMR tube in the spectrometer.
 - Acquire the ^1H NMR spectrum, followed by the ^{13}C NMR spectrum.
- Data Processing and Analysis:

- Process the raw data (Fourier transformation, phasing, and baseline correction).
- Analyze the spectra to determine chemical shifts, integration (for ^1H), and coupling constants.
- Use this information to deduce the molecular structure.[\[19\]](#)

Mass Spectrometry

This protocol outlines a general procedure for determining the molecular weight of a compound.

Objective: To confirm the molecular weight and elemental composition.

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
- Ionization: Introduce the sample into the mass spectrometer, where it is ionized (e.g., by electron ionization - EI).[\[13\]](#)[\[14\]](#)
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[\[3\]](#)[\[8\]](#)
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.[\[8\]](#)
- Data Analysis: Identify the molecular ion peak (M^+) to determine the molecular weight of the compound.[\[8\]](#)

Illustrative Data Presentation

The following tables represent typical data obtained from each technique for a hypothetical small organic hydrate.

Table 1: Representative Crystal Data and Structure Refinement for a Small Organic Hydrate

Parameter	Value
Empirical formula	C ₉ H ₁₈ O ₂
Formula weight	158.24
Temperature	100(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	a = 10.123(4) Å, α = 90° b = 5.432(2) Å, β = 105.34(3)° c = 16.789(7) Å, γ = 90°
Volume	889.1(6) Å ³
Z	4
Goodness-of-fit on F ²	1.054
Final R indices [I>2σ(I)]	R ₁ = 0.045, wR ₂ = 0.112

Table 2: Representative ¹H and ¹³C NMR Data

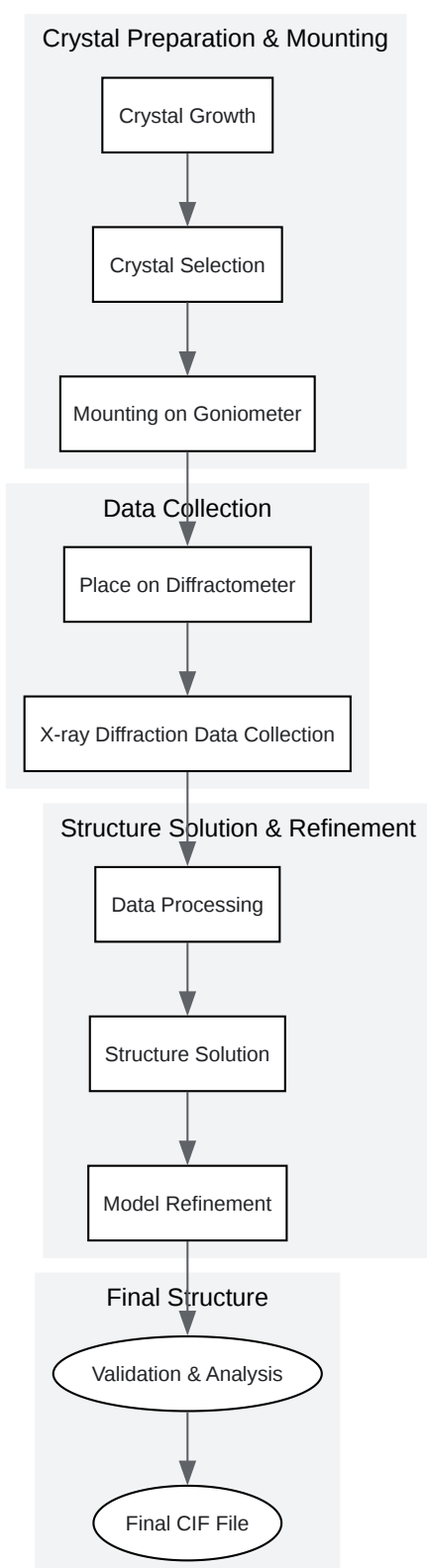
¹ H Chemical Shift (ppm)	Multiplicity	Integration	Assignment	¹³ C Chemical Shift (ppm)	Assignment
9.75	s	1H	-CHO	202.5	C=O
4.50	t	1H	-CH(OH) ₂	95.3	-CH(OH) ₂
3.40	br s	2H	-OH	35.1	Cyclooctyl CH
1.50-1.80	m	14H	Cyclooctyl CH ₂	27.2	Cyclooctyl CH ₂
25.8	Cyclooctyl CH ₂				
24.9	Cyclooctyl CH ₂				

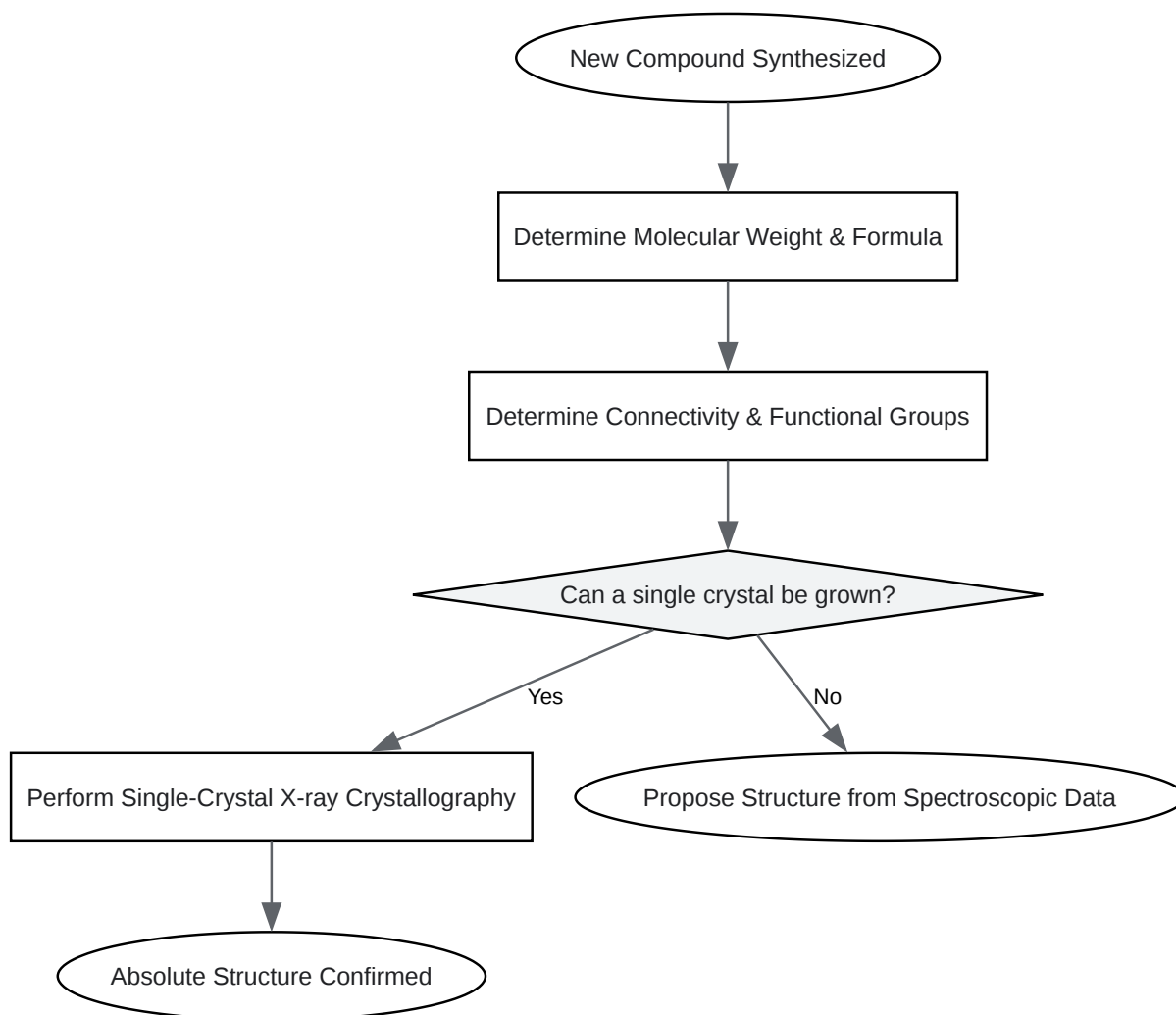
Table 3: Representative Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
158.1	5	[M] ⁺ (C ₉ H ₁₈ O ₂)
140.1	60	[M - H ₂ O] ⁺
111.1	100	[M - H ₂ O - CHO] ⁺
83.1	45	C ₆ H ₁₁ ⁺

Visualizing Experimental Workflows

The following diagrams, created using Graphviz, illustrate the logical flow of the structural validation process.





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